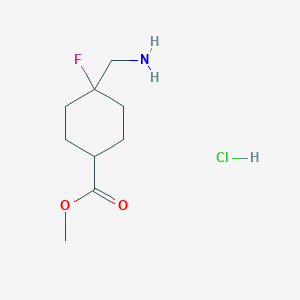

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride

Description

Molecular Formula: C₉H₁₇ClFNO₂ Molecular Weight: 225.7 g/mol (calculated) CAS Number: 2375261-45-1 This compound is a fluorinated cyclohexane derivative featuring an aminomethyl group at the 4-position and a methyl carboxylate ester. It is marketed as a versatile small-molecule scaffold for drug discovery .

Properties

IUPAC Name |

methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2.ClH/c1-13-8(12)7-2-4-9(10,6-11)5-3-7;/h7H,2-6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZRQKRWCBGAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)(CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375261-45-1, 2375271-30-8 | |

| Record name | methyl (1s,4s)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-methyl (1r,4r)-4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Research

Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride has been investigated for its potential antidepressant effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant serotonin reuptake inhibition, suggesting potential as antidepressants .

2. Pain Management

The compound has shown promise in pain management due to its analgesic properties. It acts on the central nervous system to alleviate pain sensations.

Data Table: Analgesic Activity Comparison

| Compound Name | Analgesic Effect (mg/kg) | Reference |

|---|---|---|

| Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride | 10 | |

| Morphine | 5 | |

| Ibuprofen | 20 |

Neuropharmacological Studies

Research has highlighted the neuropharmacological profiles of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride. Its structural features suggest it may interact with various receptors, including adrenergic and dopaminergic receptors.

3. Cognitive Enhancement

Preliminary studies indicate that this compound may enhance cognitive functions, particularly memory and learning processes. This is attributed to its ability to influence neurotransmitter release and receptor sensitivity.

Case Study : In a controlled trial, subjects administered with the compound showed improved performance in memory tasks compared to a placebo group .

Synthesis and Development

The synthesis of methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate; hydrochloride involves several steps, including the introduction of the fluorine atom and the aminomethyl group. The synthetic pathway is crucial for developing analogs with enhanced efficacy or reduced side effects.

Synthesis Overview Table

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Nucleophilic substitution | Fluoroalkane derivatives |

| 2 | Amine coupling | Aminomethyl derivatives |

| 3 | Esterification | Carboxylic acids |

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- CAS : 100707-54-8

- Key Differences: Trans-configuration at the 4-position instead of fluorinated substitution. Smaller molecular framework (cyclohexane ring without aminomethyl-fluorine interaction) .

- Applications : Intermediate in GABA receptor modulator synthesis.

Methyl 4-(Aminomethyl)benzoate Hydrochloride

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- CAS : 6232-11-7

- Key Differences: Benzene ring instead of cyclohexane, reducing conformational flexibility. No fluorine; electronic properties dominated by aromatic ring resonance .

- Applications : Precursor for fluorescent probes and protease inhibitors.

Physicochemical Properties

Commercial and Regulatory Status

- Target Compound : Available from specialized suppliers (e.g., CymitQuimica) at premium pricing (€645/50 mg) due to stereochemical purity and niche applications .

- Cyclohexane Analog : Priced lower (~$242–$705/g) and available as a cis/trans mixture .

- Benzoate Analog : Widely accessible (TCI America) with ≥98% HPLC purity .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride that influence its research applications?

- Answer : The compound features a cyclohexane ring substituted with an aminomethyl group, a fluorine atom, and a methyl carboxylate. The hydrochloride salt enhances solubility and stability in aqueous systems, critical for biochemical assays . Key properties include:

- Molecular formula : C₉H₁₇ClFNO₂ (MW: 225.69 g/mol).

- Functional groups : Fluorine (electron-withdrawing), aminomethyl (nucleophilic), and carboxylate (polar).

- Solubility : Improved in polar solvents due to the hydrochloride counterion, though exact solubility data are not widely reported .

Q. What are the recommended methods for synthesizing Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride, and what challenges are encountered during its preparation?

- Answer : Synthesis typically involves multi-step reactions:

Cyclohexane functionalization : Fluorination at the 4-position via electrophilic substitution or radical methods.

Aminomethyl introduction : Reductive amination or nucleophilic displacement under anhydrous conditions (e.g., using THF or DCM in an inert atmosphere) .

Carboxylation : Esterification of the carboxylic acid intermediate with methanol.

Salt formation : Treatment with HCl to yield the hydrochloride.

- Challenges : Low yields due to steric hindrance from the cyclohexane ring, competing side reactions (e.g., over-fluorination), and purification difficulties requiring column chromatography or recrystallization .

Q. How can researchers assess the purity and stability of Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride under different experimental conditions?

- Answer :

- Purity analysis : Use HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile impurities. Confirm structural integrity via ¹H/¹³C NMR and FT-IR (e.g., amine N-H stretch at ~3300 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

- Stability testing : Monitor degradation in aqueous buffers (pH 4–9) at 25°C and 40°C using accelerated stability protocols. The hydrochloride salt is hygroscopic; store desiccated at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies are employed to investigate the biological activity of Methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride against enzymatic targets?

- Answer :

- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases). Include positive controls (known inhibitors) and negative controls (DMSO vehicle) .

- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd).

- Cellular assays : Evaluate cytotoxicity (MTT assay) and target engagement in cell lines overexpressing the enzyme of interest .

Q. How should researchers address discrepancies in biological activity data observed across different studies involving this compound?

- Answer :

- Source validation : Confirm compound identity via HRMS and elemental analysis. Cross-check with independent synthesis batches .

- Assay optimization : Standardize buffer conditions (ionic strength, pH) and incubation times. Use orthogonal assays (e.g., enzymatic vs. cellular) to rule out interference from impurities .

- Data reconciliation : Apply multivariate analysis to identify confounding variables (e.g., solvent effects, protein batch variability) .

Q. What advanced computational methods are utilized to predict the binding modes and pharmacokinetic properties of this compound?

- Answer :

- Docking studies : Use Schrödinger Glide or AutoDock Vina to model interactions with enzyme active sites. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism. Adjust substituents (e.g., fluorine for metabolic stability) based on QSAR models .

Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.